trans-Carboxy Glimepiride-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

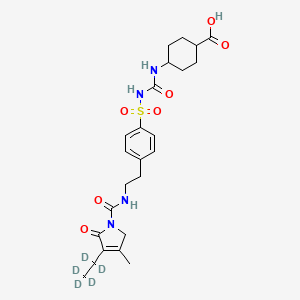

trans-Carboxy Glimepiride-d5: is a pharmaceutically active compound and a metabolite of the blood glucose-regulating drug glimepiride. It is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of trans-Carboxy Glimepiride-d5 involves isotope labeling of glimepiride. A common method is to react glimepiride with a reducing agent containing deuterium gas to replace the hydrogen atoms in glimepiride with deuterium atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar isotope labeling techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical research .

化学反応の分析

Phase I Metabolism:

-

Hydroxylation : CYP2C9 catalyzes the hydroxylation of glimepiride’s cyclohexyl moiety, forming trans-Hydroxy Glimepiride-d5 as an intermediate .

-

Oxidation : The hydroxyl group undergoes further oxidation to a carboxylic acid, yielding trans-Carboxy Glimepiride-d5 .

Phase II Metabolism:

Table 1: Key Metabolic Reaction Parameters

| Reaction Step | Enzyme Involved | Site of Modification | Deuterium Labeling Position |

|---|---|---|---|

| Hydroxylation | CYP2C9 | Cyclohexyl group | C-4 methyl (D5) |

| Oxidation to Carboxy | Cytosolic | Hydroxyl → Carboxyl | Retained in deuterated form |

| Glucuronidation | UGT isoforms | Carboxyl group | N/A |

Structural Modifications

Deuterium incorporation occurs at the methyl group of the cyclohexyl ring, enhancing metabolic stability and enabling isotopic tracing .

Molecular Characteristics:

-

Molecular Formula : C₂₄H₂₉D₅N₄O₆S

-

Key Functional Groups :

Table 2: Structural Comparison with Parent Compound

| Property | Glimepiride | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₃₄N₄O₅S | C₂₄H₂₉D₅N₄O₆S |

| Functional Group | Hydroxyl | Carboxyl |

| Deuterium Substitution | None | 5 positions (C-4 methyl) |

| Metabolic Stability | Lower | Higher (deuterium effect) |

Analytical Characterization

Advanced techniques are used to confirm its structure and quantify its presence:

Methods:

-

LC-MS/MS : Detects the carboxy metabolite at m/z 511.65 (deuterated) .

-

NMR Spectroscopy : Confirms trans configuration and deuterium placement .

Table 3: Analytical Data

| Technique | Key Findings | Reference |

|---|---|---|

| LC-MS | m/z 511.65 ([M+H]⁺), fragmentation matches carboxy derivative | |

| ¹H NMR | Absence of proton signals at C-4 methyl due to D5 substitution |

Research Significance

-

Pharmacokinetic Studies : Deuterium labeling allows precise tracking of glimepiride’s clearance and metabolite distribution .

-

Drug-Drug Interactions : CYP2C9 inhibitors (e.g., fluconazole) may alter carboxy metabolite formation .

-

Toxicology : Enhanced stability of the deuterated form aids in long-term safety assessments .

科学的研究の応用

trans-Carboxy Glimepiride-d5 has several scientific research applications, including:

作用機序

trans-Carboxy Glimepiride-d5 exerts its effects by mimicking the action of glimepiride. Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels and causing depolarization of the beta cells . This leads to an increase in insulin release, which helps lower blood glucose levels .

類似化合物との比較

Glimepiride: The parent compound from which trans-Carboxy Glimepiride-d5 is derived.

Glipizide: Another sulfonylurea drug used to treat type 2 diabetes.

Glyburide: A sulfonylurea drug similar to glimepiride but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and drug interaction research. The presence of deuterium atoms allows for precise tracking and analysis of the compound in biological systems .

生物活性

trans-Carboxy Glimepiride-d5 is a stable isotope-labeled derivative of glimepiride, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the mechanisms of action, metabolic pathways, and impacts on various biological systems, supported by data tables and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H27D5N4O7S |

| Molecular Weight | 525.629 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| LogP | 1.17 |

These properties indicate its stability and suitability for use in various biochemical assays.

The biological activity of this compound is closely related to that of glimepiride. It acts primarily by stimulating insulin secretion from pancreatic beta cells through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx. This process enhances insulin granule exocytosis, thereby lowering blood glucose levels.

Key Mechanistic Insights:

- Insulin Secretion : Studies have shown that glimepiride enhances both first-phase and second-phase insulin secretion in response to glucose stimulation .

- Cardiovascular Effects : Beyond glycemic control, glimepiride influences cardiovascular biomarkers, reducing levels of pro-inflammatory cytokines and advanced glycation end products (AGEs) .

Case Study: Cardiovascular Biomarkers

A clinical trial involving 34 patients with type 2 diabetes treated with glimepiride for 24 weeks demonstrated significant changes in cardiovascular biomarkers:

| Biomarker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | p-value |

|---|---|---|---|

| Eotaxin | 150 | 120 | 0.0347 |

| FGF-2 | 200 | 160 | 0.0429 |

| Soluble CD40 Ligand (sCD40L) | 300 | 280 | 0.1923 |

| Vascular Endothelial Growth Factor (VEGF) | 250 | 230 | 0.0519 |

This study indicates that glimepiride not only helps in glycemic control but also has beneficial effects on cardiovascular health by modulating inflammatory processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Peak plasma concentrations are typically reached within 2-3 hours post-administration.

- Half-Life : The elimination half-life is approximately 5-9 hours, allowing for once-daily dosing while maintaining effective glycemic control throughout the day .

Metabolic Pathways

This compound serves as a metabolite of glimepiride, providing insights into its metabolic pathways:

- Oxidation : Under specific conditions, this compound can undergo oxidation, forming various metabolites that may exhibit different biological activities.

- Substitution Reactions : The compound can participate in substitution reactions, which are essential for understanding its interactions with biological macromolecules.

Applications in Research

The compound is utilized as a reference standard in analytical chemistry and pharmacokinetic studies to evaluate the safety and efficacy of glimepiride formulations. Its role in understanding metabolic pathways of sulfonylureas contributes to the development of better therapeutic strategies for managing type 2 diabetes.

特性

IUPAC Name |

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。